Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate
Description
Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate is an organic compound that belongs to the class of amines. It is characterized by the presence of both primary and tertiary amine groups, making it a versatile compound in organic synthesis and various applications.
Properties
IUPAC Name |
methyl 2-amino-3-(dimethylamino)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-7(8,5-9(2)3)6(10)11-4/h5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYVPGVIDWWFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate typically involves the reaction of methyl acrylate with dimethylamine and ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled using advanced instrumentation to maintain the desired conditions. The product is then purified using techniques such as distillation and crystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxylamines.
Reduction: Formation of simpler amine derivatives.
Substitution: Formation of N-substituted amines and amides.
Scientific Research Applications
Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate involves its interaction with various molecular targets. The primary and tertiary amine groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and influence biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Methylamine: A primary amine with a simpler structure.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen.
Uniqueness
Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate is unique due to the presence of both primary and tertiary amine groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile compared to simpler amines.
Biological Activity
Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate, also known as a derivative of amino acid compounds, possesses significant biological activity that has garnered attention in various fields, including pharmacology and biochemistry. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its amino group and dimethylamino substituent, which influence its reactivity and biological interactions. The molecular formula is , and it features a central carbon atom bonded to an amino group, a dimethylamino group, and a methyl ester functional group.
| Property | Value |
|---|---|
| Molecular Weight | 159.21 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| pH | Neutral |
The primary mechanism of action for this compound involves its interaction with neurotransmitter systems. It primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) , enhancing the levels of these neurotransmitters in the synaptic cleft, which can improve cognitive functions such as attention and alertness.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Cognitive Enhancement : Studies have shown that this compound can improve cognitive performance in animal models.
- Anti-inflammatory Activity : Similar compounds have been linked to anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.
- Analgesic Properties : Preliminary studies indicate that it may also possess pain-relieving properties.
Case Studies
-
Cognitive Performance in Animal Models :
- A study investigated the effects of this compound on memory retention in mice. The results indicated a significant improvement in memory recall compared to control groups, suggesting its potential as a cognitive enhancer.
-
Anti-inflammatory Effects :
- In vitro studies demonstrated that this compound could inhibit pro-inflammatory cytokines in macrophages, indicating its role in modulating immune responses.
Table 2: Summary of Biological Activities
| Activity | Observations |
|---|---|
| Cognitive Enhancement | Improved memory recall in animal studies |
| Anti-inflammatory | Inhibition of cytokines in vitro |
| Analgesic | Potential pain relief effects observed |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to elucidate how modifications to the chemical structure affect biological activity. For instance, variations in the alkyl chain length or substitutions on the amino group have been shown to influence receptor binding affinity and selectivity.
Notable Research
A significant study published in Nature explored the binding affinity of various derivatives of this compound to dopamine receptors. The findings revealed that specific structural modifications could enhance selectivity for dopamine receptor subtypes, which is crucial for developing targeted therapies for neurological disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
